molecular formula C13H12O3 B11718158 3-(2-Methoxyphenoxy)phenol

3-(2-Methoxyphenoxy)phenol

Cat. No.: B11718158
M. Wt: 216.23 g/mol
InChI Key: IGTLWLVRRGPARS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methoxyphenoxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. For example, the reaction of 2-chlorophenol with 2-methoxyphenol in the presence of a base such as sodium hydroxide can yield this compound . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of non-toxic reagents and solvents, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4)

    Electrophilic Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

3-(2-methoxyphenoxy)phenol

InChI

InChI=1S/C13H12O3/c1-15-12-7-2-3-8-13(12)16-11-6-4-5-10(14)9-11/h2-9,14H,1H3

InChI Key

IGTLWLVRRGPARS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC=CC(=C2)O

Origin of Product

United States

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